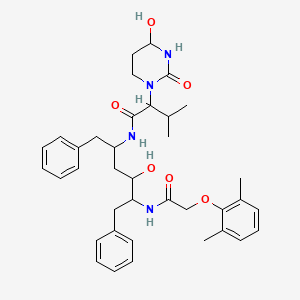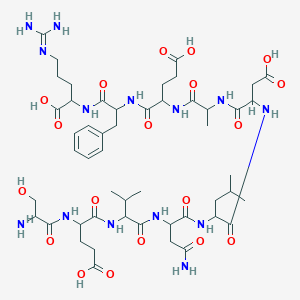
Cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- is a coordination compound where cobalt is complexed with two 1,1,1-trifluoro-2,4-pentanedionate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- typically involves the reaction of cobalt salts with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction can be represented as:
[ \text{Co}^{2+} + 2 \text{CF}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Co(CF}_3\text{COCHCOCH}_3\text{)}_2 ]
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale reactions in batch reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the cobalt center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur where the 1,1,1-trifluoro-2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes.
科学的研究の応用
Chemistry
Catalysis: These compounds are studied as catalysts in various organic reactions, including oxidation and hydrogenation reactions.
Materials Science: They are used in the development of new materials with unique magnetic and electronic properties.
Biology and Medicine
Medicinal Chemistry: Research is ongoing to explore their potential as therapeutic agents, particularly in cancer treatment due to their ability to interact with biological molecules.
Industry
Pigments and Dyes: Cobalt complexes are used in the production of pigments and dyes due to their vibrant colors.
Electronics: They are investigated for use in electronic devices such as sensors and transistors.
作用機序
The mechanism of action of cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- involves the interaction of the cobalt center with various substrates. The molecular targets and pathways depend on the specific application. For example, in catalysis, the cobalt center can activate molecular oxygen or hydrogen, facilitating the desired chemical transformation.
類似化合物との比較
Similar Compounds
Cobalt, bis(acetylacetonato)-: Similar structure but with acetylacetonate ligands instead of 1,1,1-trifluoro-2,4-pentanedionate.
Cobalt, bis(benzoylacetonato)-: Similar structure but with benzoylacetonate ligands.
Uniqueness
The presence of trifluoromethyl groups in cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- imparts unique electronic properties, making it more electron-withdrawing compared to its analogs. This can influence its reactivity and stability, making it suitable for specific applications where other compounds may not perform as well.
特性
分子式 |
C10H8CoF6O4 |
|---|---|
分子量 |
365.09 g/mol |
IUPAC名 |
cobalt(2+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/2C5H4F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H,1H3;/q2*-1;+2 |
InChIキー |
JQFNYRWFHFWCIH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)

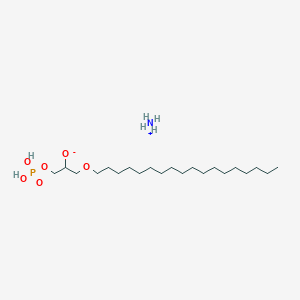
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
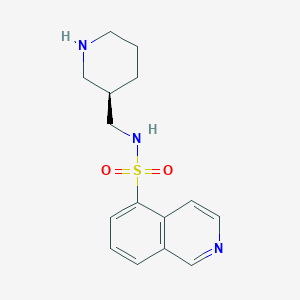
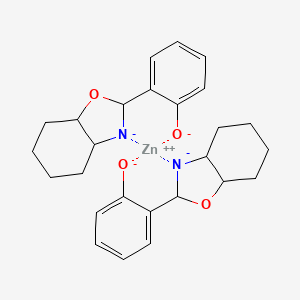
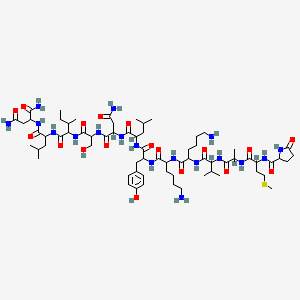
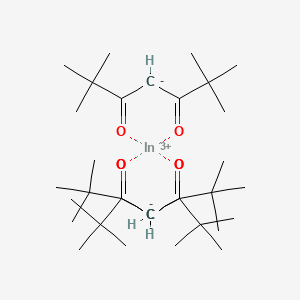
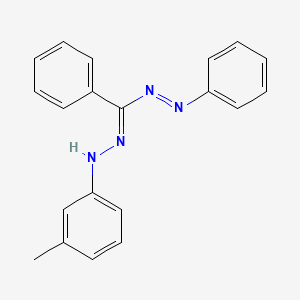


![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
